REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].I[CH2:13][CH3:14].C([O-])([O-])=O.[K+].[K+].CCOCC>CN(C=O)C.O>[CH2:13]([O:11][C:6]1[CH:7]=[C:8]([F:10])[CH:9]=[C:2]([F:1])[C:3]=1[CH:4]=[O:5])[CH3:14] |f:2.3.4|
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Name
|
|
Quantity
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4.34 g
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Type
|
reactant
|
Smiles
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FC1=C(C=O)C(=CC(=C1)F)O
|
Name
|
|
Quantity
|
8.562 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
4.553 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the organic layer was further washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anh. MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=O)C(=CC(=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |